6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
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Overview
Description
6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is a quinazolinone derivative that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in various research fields.
Mechanism of Action
The mechanism of action of 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity through the inhibition of certain enzymes involved in cancer cell growth and proliferation. Additionally, the fluorescence properties of this compound may be attributed to its ability to interact with certain proteins and nucleic acids, which could potentially be used for imaging applications.
Biochemical and Physiological Effects:
Studies have shown that 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has low toxicity and does not have any significant effects on normal cells. However, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. Additionally, the fluorescence properties of this compound may be used for imaging applications to study certain biological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone in lab experiments is its unique chemical structure and potential for use in various research fields. Additionally, this compound has low toxicity and does not have any significant effects on normal cells. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in anti-cancer therapy. Furthermore, the fluorescence properties of this compound may be used for imaging applications to study certain biological processes, which could lead to the development of new imaging techniques. Overall, the unique chemical structure and potential applications of 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone make it an interesting compound for future scientific research.
Synthesis Methods
The synthesis of 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone involves the reaction of 6-iodo-2-nitrobenzaldehyde with 3-aminophenylacetylene and 3-pyridinylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the desired compound.
Scientific Research Applications
6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. This compound has been shown to have anti-cancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications, due to its unique chemical structure and fluorescence properties.
properties
IUPAC Name |
6-iodo-3-(3-nitrophenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13IN4O3/c22-15-7-8-19-18(11-15)21(27)25(16-4-1-5-17(12-16)26(28)29)20(24-19)9-6-14-3-2-10-23-13-14/h1-13H/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKNWIPUPMUVEQ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13IN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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